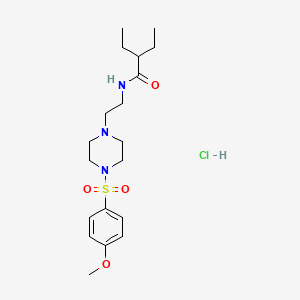
Dimethyl 6-chloroquinoline-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6-chloroquinoline-2,4-dicarboxylate is a chemical compound with the molecular formula C13H10ClNO4 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
An efficient, useful, and one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been accomplished from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C .Molecular Structure Analysis
The molecular structure of Dimethyl 6-chloroquinoline-2,4-dicarboxylate consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The synthesis of quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction. The pivotal role of molecular iodine in the formation of the major products, diester quinoline derivatives, and the minor product, triesters, is described in the mechanism .Physical And Chemical Properties Analysis
The molecular weight of Dimethyl 6-chloroquinoline-2,4-dicarboxylate is 279.68 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
1. Antimicrobial Activity
Dimethyl 6-chloroquinoline-2,4-dicarboxylate derivatives have shown promise in antimicrobial applications. A study synthesized substituted diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates and found these compounds to exhibit potent antimicrobial activities. The compounds displayed more effective activities than the corresponding 1,4-DHPs, highlighting their potential in combating microbial infections (Kumar et al., 2017).
2. Photophysical Studies
The impact of structural modification on the photophysical response of quinoline derivatives, including dimethyl 6-chloroquinoline-2,4-dicarboxylate, has been investigated. This research provides insight into how modifications in the molecular structure of these compounds influence their photophysical behavior, which is crucial for applications in materials science and photonic devices (Kundu et al., 2016).
3. Cytotoxic Activity
A study evaluated the cytotoxic activity of a tropolone derivative, which includes a quinoline structure similar to dimethyl 6-chloroquinoline-2,4-dicarboxylate. The compound demonstrated significant cytotoxic effects on the A549 cell line, indicating potential applications in cancer research and treatment (Kit et al., 2022).
4. Anticancer Agent Development
Research into the development of novel quinoline derivatives, like dimethyl 6-chloroquinoline-2,4-dicarboxylate, for anticancer applications has been ongoing. These compounds have shown potential as apoptosis inducers and anticancer agents, with some derivatives exhibiting high blood-brain barrier penetration, making them candidates for treating brain tumors (Sirisoma et al., 2009).
Propiedades
IUPAC Name |
dimethyl 6-chloroquinoline-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-4-3-7(14)5-8(9)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRIWTUOYSJFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 6-chloroquinoline-2,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)
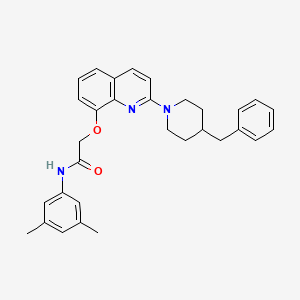
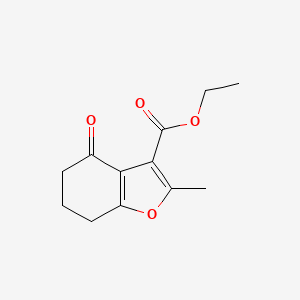


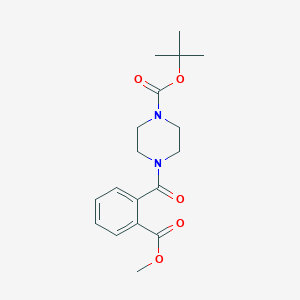

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
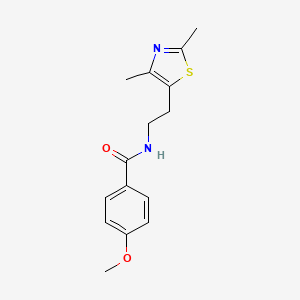
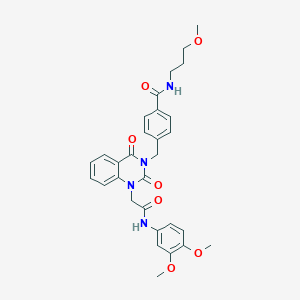
![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)
